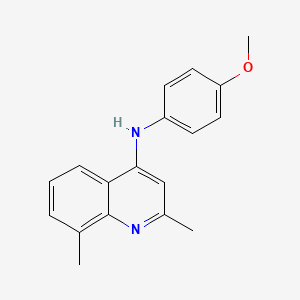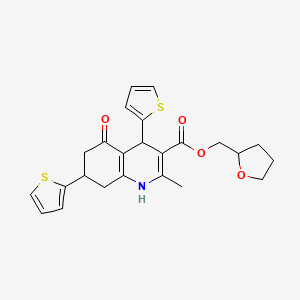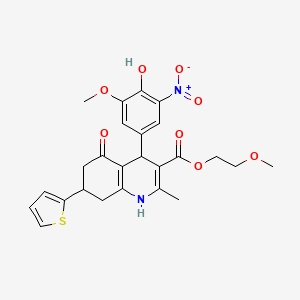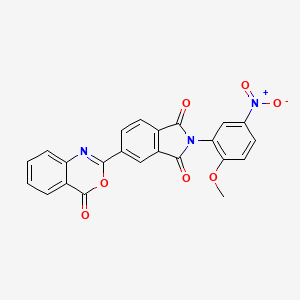![molecular formula C21H21N3O5S2 B11631270 3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide](/img/structure/B11631270.png)
3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an acrylamide group, and a thiazole moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Acrylamide Formation: The acrylamide group is introduced through a reaction involving acryloyl chloride and an amine derivative.
Thiazole Ring Formation: The thiazole moiety is synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The thiazole moiety is known to interact with sulfur-containing enzymes, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-3-methylbenzyl)oxy-3-methylphenylacetic acid: Shares structural similarities but differs in functional groups and overall reactivity.
4-(4-Methoxy-3-methylbenzyl)oxy-3-methylphenylacetic acid: Another related compound with distinct chemical properties.
Uniqueness
3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21N3O5S2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-29-18-10-4-15(14-19(18)28-2)5-11-20(25)23-16-6-8-17(9-7-16)31(26,27)24-21-22-12-13-30-21/h4-14H,3H2,1-2H3,(H,22,24)(H,23,25)/b11-5+ |
InChI Key |
QZWTUPKLSRJNJV-VZUCSPMQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)


![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)
![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)
![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)

![1-ethyl-6-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11631212.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631220.png)
![Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631222.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)
![(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11631241.png)

